molecular formula C23H31NO7S B1662612 Sulprostone CAS No. 60325-46-4

Sulprostone

Cat. No.: B1662612
CAS No.: 60325-46-4
M. Wt: 465.6 g/mol
InChI Key: UQZVCDCIMBLVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of sulprostone involves several steps, starting from the appropriate cyclopentane derivative. The key steps include:

Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product. This includes controlling reaction conditions such as temperature, pressure, and pH to achieve the desired outcomes.

Chemical Reactions Analysis

Sulprostone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Various substitution reactions can introduce new functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sulprostone has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study prostaglandin analogues and their chemical properties.

    Biology: Investigated for its effects on various biological processes, including inflammation and cell signaling.

    Medicine: Extensively used in clinical settings for inducing labor, managing postpartum hemorrhage, and terminating pregnancies. .

    Industry: Utilized in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Sulprostone is unique among prostaglandin analogues due to its high selectivity and efficacy in activating the EP3 receptor. Similar compounds include:

Compared to these compounds, this compound offers advantages in terms of its stability and resistance to metabolic degradation, making it a preferred choice in certain clinical scenarios .

Biological Activity

Sulprostone is a synthetic analogue of prostaglandin E2 (PGE2) that has been widely studied for its biological activity, particularly in obstetric and gynecological applications. This article reviews the compound's mechanism of action, clinical uses, efficacy, and safety based on diverse research findings.

This compound acts primarily as a uterotonic agent, promoting uterine contractions. It binds to the prostaglandin receptors (EP receptors), leading to increased intracellular calcium levels and subsequent smooth muscle contraction. This activity is particularly beneficial in situations requiring uterine evacuation or management of postpartum hemorrhage.

Clinical Applications

This compound is employed in several clinical scenarios, including:

  • Induction of Labor : Used to induce labor in cases of fetal death or when medical abortion is necessary.
  • Management of Postpartum Hemorrhage : Effective in treating hemorrhages due to uterine atonia when oxytocin is insufficient.
  • Treatment of Retained Placenta : Facilitates the expulsion of retained placenta post-delivery.

Induction of Labor

A retrospective study involving 97 women with fetal death in the second and early third trimester found that this compound was effective for inducing abortion. The average induction-expulsion interval was approximately 11.9 hours, with 90% of patients aborting within 24 hours. Side effects were minimal, with only a few requiring additional interventions such as evacuation or curettage .

Management of Postpartum Hemorrhage

In a study assessing 315 cases of postpartum hemorrhage due to uterine atonia, this compound demonstrated an 89% success rate with minimal side effects (5.5%). The treatment was particularly effective when administered promptly after diagnosis .

Treatment of Retained Placenta

Another study focused on the use of intravenous this compound for retained placenta indicated that 39.7% of cases resulted in successful expulsion without manual intervention. Blood loss was significantly lower in cases where this compound was effective compared to those requiring manual removal (582 ml vs. 1275 ml) .

Comparative Studies

A randomized controlled trial compared this compound with misoprostol for labor induction after fetal death. Both agents showed similar efficacy, but this compound had a slightly longer induction-delivery interval (12.3 hours vs. 10.4 hours for misoprostol). The need for additional uterotonics and rates of placental retention were also comparable between the two groups .

Case Studies and Observations

  • Case Report on Myocardial Ischemia : A case report highlighted a rare complication where a patient developed myocardial ischemia after this compound administration during severe postpartum hemorrhage. This underscores the importance of monitoring cardiovascular status during treatment .
  • Clinical Guidelines : Recommendations suggest that this compound should be considered earlier in treatment protocols for postpartum hemorrhage due to its effectiveness compared to traditional therapies like oxytocin .

Summary Table: Efficacy and Side Effects

Study FocusEfficacy (%)Average Induction-Expulsion Interval (Hours)Major Side Effects (%)
Induction of Labor9011.9Minimal (5-8)
Management of Postpartum Hemorrhage89N/AMinimal (5.5)
Treatment of Retained Placenta39.7N/ANone reported

Properties

IUPAC Name

7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZVCDCIMBLVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860755
Record name 7-[3-Hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]-N-(methanesulfonyl)hept-5-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60325-46-4
Record name Sulprostone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulprostone
Reactant of Route 2
Sulprostone
Reactant of Route 3
Sulprostone
Reactant of Route 4
Sulprostone
Reactant of Route 5
Reactant of Route 5
Sulprostone
Reactant of Route 6
Reactant of Route 6
Sulprostone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.